molecular formula CH5N3.x(CH2O3) B1166763 Carbonic acid-guanidine (1:1) CAS No. 100224-74-6

Carbonic acid-guanidine (1:1)

Cat. No. B1166763
InChI Key:
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Description

Carbonic acid-guanidine (1:1), also known as Guanidine carbonate, is an organic compound with the formula C3H12N6O3 . It is a strong organic alkali that can dissolve in water and slightly dissolve in ethanol and acetone . It is used in the preparation of sulfonamide drugs, cosmetics, and dyes .


Synthesis Analysis

The synthesis of guanidine carbonate involves the reaction of dicyandiamide with ammonium chloride at a temperature of 170-230℃ to generate guanidine hydrochloride . The guanidine hydrochloride is then converted into an alcohol solution, neutralized with alkali to liberate guanidine, which reacts with carbon dioxide to form guanidine carbonate .


Molecular Structure Analysis

The molecular structure of guanidine carbonate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of guanidine carbonate is 180.1658 .


Chemical Reactions Analysis

Guanidine carbonate acts as a strong base, readily reacting with both organic and inorganic compounds . Its unique chemical structure, containing imine and aminoacetal functional groups, contributes to its ability to enhance physical properties .


Physical And Chemical Properties Analysis

Guanidine carbonate has a molecular weight of 180.1658 . It has a melting point of >300 °C and a density of 1.25 . It is soluble in water (450 g/L at 20 ºC) and has a pKa value of 12.5 at 20 ℃ .

Safety And Hazards

Guanidine carbonate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

carbonic acid;guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.CH2O3/c2*2-1(3)4/h(H5,2,3,4);(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRVXJGTIRNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00924671
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid-guanidine (1:1)

CAS RN

593-85-1, 124-46-9
Record name Diguanidinium carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC146175
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146175
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GUANIDINE CARBONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2171
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00924671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

189 grams of paraformaldehyde (6 moles) were dissolved in the heat in 450 grams of methanol under the addition of 1 gram of sodium hydroxide. After addition of 390 grams of a hot guanidine phosphate solution, which had been previously produced from 180 grams of guanidine carbonate (1 mole) and 254 grams of 85% phosphoric acid (2.2 moles), the mixture was boiled at reflux for about one hour until a clear solution was obtained. Then there were added a further 250 grams of methanol as well as a further 434 grams of the above mentioned guanidine phosphate solution after which the mixture was heated at reflux for a further 41/2 hours. The solution formed contained 51.1% solids, 42.2% methanol and 6.7% water.
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
450 g
Type
solvent
Reaction Step Three
Yield
85%

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